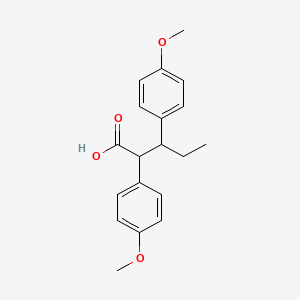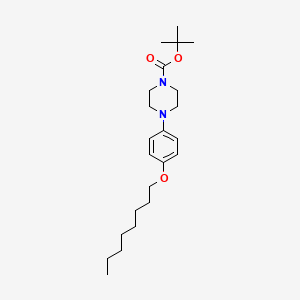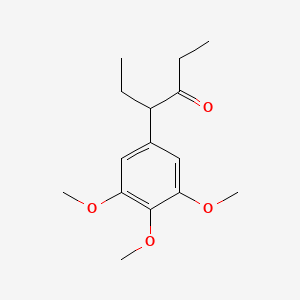
Benzothiazole, 2-(bis(methylsulfonyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-(bis(methylsulfonyl)amino)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of thioformanilides or the condensation of 2-aminobenzenethiols with various electrophiles. For instance, a common method involves the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO . Another approach includes the use of samarium iodide as a catalyst for the reaction between 1,2-bis(2-nitrophenyl)disulfane and substituted nitriles .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which accelerates the reaction process, or the use of recyclable catalysts to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
Benzothiazole, 2-(bis(methylsulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or DMSO, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Benzothiazole, 2-(bis(methylsulfonyl)amino)- has a wide range of scientific research applications:
作用機序
The mechanism of action of benzothiazole, 2-(bis(methylsulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
類似化合物との比較
Benzothiazole, 2-(bis(methylsulfonyl)amino)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
2-Methylbenzothiazole: Exhibits antifungal and antioxidant activities.
The uniqueness of benzothiazole, 2-(bis(methylsulfonyl)amino)- lies in its bis(methylsulfonyl)amino group, which enhances its solubility and reactivity, making it a versatile compound for various applications .
特性
CAS番号 |
73713-84-5 |
|---|---|
分子式 |
C9H10N2O4S3 |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H10N2O4S3/c1-17(12,13)11(18(2,14)15)9-10-7-5-3-4-6-8(7)16-9/h3-6H,1-2H3 |
InChIキー |
KUFOUUCPSUHARX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(C1=NC2=CC=CC=C2S1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)




![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
